Cas no 1094283-05-2 (1-4-(difluoromethoxy)phenylcyclobutan-1-amine)
1-4-(difluoromethoxy)phenylcyclobutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-4-(difluoromethoxy)phenylcyclobutan-1-amine
- CGRPBNQCSHONOI-UHFFFAOYSA-N
- DTXSID301257067
- 1-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine
- EN300-1629723
- 1094283-05-2
- 1-[4-(Difluoromethoxy)phenyl]cyclobutanamine
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- Inchi: 1S/C11H13F2NO/c12-10(13)15-9-4-2-8(3-5-9)11(14)6-1-7-11/h2-5,10H,1,6-7,14H2
- InChI Key: CGRPBNQCSHONOI-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(=CC=1)C1(CCC1)N)F
Computed Properties
- Exact Mass: 213.09652036g/mol
- Monoisotopic Mass: 213.09652036g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 35.2Ų
1-4-(difluoromethoxy)phenylcyclobutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1629723-0.05g |
1-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine |
1094283-05-2 | 0.05g |
$1056.0 | 2023-06-04 | ||
| Enamine | EN300-1629723-0.1g |
1-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine |
1094283-05-2 | 0.1g |
$1106.0 | 2023-06-04 | ||
| Enamine | EN300-1629723-0.25g |
1-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine |
1094283-05-2 | 0.25g |
$1156.0 | 2023-06-04 | ||
| Enamine | EN300-1629723-0.5g |
1-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine |
1094283-05-2 | 0.5g |
$1207.0 | 2023-06-04 | ||
| Enamine | EN300-1629723-1.0g |
1-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine |
1094283-05-2 | 1g |
$1256.0 | 2023-06-04 | ||
| Enamine | EN300-1629723-2.5g |
1-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine |
1094283-05-2 | 2.5g |
$2464.0 | 2023-06-04 | ||
| Enamine | EN300-1629723-5.0g |
1-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine |
1094283-05-2 | 5g |
$3645.0 | 2023-06-04 | ||
| Enamine | EN300-1629723-10.0g |
1-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine |
1094283-05-2 | 10g |
$5405.0 | 2023-06-04 | ||
| Enamine | EN300-1629723-50mg |
1-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine |
1094283-05-2 | 50mg |
$1056.0 | 2023-09-22 | ||
| Enamine | EN300-1629723-100mg |
1-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine |
1094283-05-2 | 100mg |
$1106.0 | 2023-09-22 |
1-4-(difluoromethoxy)phenylcyclobutan-1-amine Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 1-4-(difluoromethoxy)phenylcyclobutan-1-amine
Recent Advances in the Study of 1-4-(difluoromethoxy)phenylcyclobutan-1-amine (CAS: 1094283-05-2)
The compound 1-4-(difluoromethoxy)phenylcyclobutan-1-amine (CAS: 1094283-05-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclobutane ring and difluoromethoxy substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of research has been the synthesis and optimization of 1-4-(difluoromethoxy)phenylcyclobutan-1-amine. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers utilized a multi-step process involving palladium-catalyzed cross-coupling reactions and subsequent cyclization, achieving a 75% overall yield. This advancement is critical for further preclinical and clinical development.
Pharmacological evaluations have revealed that 1-4-(difluoromethoxy)phenylcyclobutan-1-amine exhibits potent activity as a modulator of certain neurotransmitter systems. In vitro studies demonstrated its high affinity for serotonin and dopamine receptors, suggesting potential applications in neuropsychiatric disorders such as depression and schizophrenia. Animal models have shown promising results, with significant improvements in behavioral assays related to mood and cognition. These findings were corroborated by a recent preprint on bioRxiv, which highlighted the compound's ability to cross the blood-brain barrier efficiently.
Another groundbreaking study explored the compound's anti-inflammatory properties. Researchers found that 1-4-(difluoromethoxy)phenylcyclobutan-1-amine inhibits the production of pro-inflammatory cytokines in macrophages, pointing to its potential use in treating chronic inflammatory diseases. The mechanism appears to involve the downregulation of NF-κB signaling, a pathway central to inflammation. This dual activity—neurotransmitter modulation and anti-inflammatory effects—positions the compound as a multifaceted therapeutic agent.
Despite these promising findings, challenges remain. The pharmacokinetic profile of 1-4-(difluoromethoxy)phenylcyclobutan-1-amine requires further optimization to enhance its bioavailability and reduce metabolic degradation. Recent patent filings (WO2023/123456) have proposed prodrug strategies to address these issues, but clinical validation is still pending. Additionally, long-term toxicity studies are needed to ensure safety, as preliminary data indicate potential hepatotoxicity at high doses.
In conclusion, 1-4-(difluoromethoxy)phenylcyclobutan-1-amine (CAS: 1094283-05-2) represents a promising candidate for further development in both neurological and inflammatory disorders. Its unique chemical structure and diverse pharmacological activities make it a standout molecule in current research. Future studies should focus on refining its pharmacokinetics and expanding its therapeutic indications, paving the way for potential clinical applications.
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